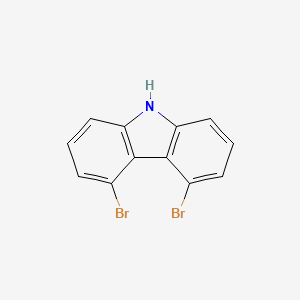![molecular formula C9H7ClIN3O B15334554 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro and iodo substitution on a nicotinonitrile backbone, along with a propan-2-ylideneaminooxy group. Its molecular formula is C9H7ClIN3O.
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: Starting with a suitable pyridine derivative, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Diazotization: The amine is converted to a diazonium salt.
Iodination: The diazonium salt undergoes iodination to introduce the iodine atom.
Chlorination: Chlorination is performed to introduce the chlorine atom.
Formation of the propan-2-ylideneaminooxy group: This step involves the reaction of the intermediate with an appropriate reagent to introduce the propan-2-ylideneaminooxy group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently .
Analyse Chemischer Reaktionen
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl or a substituted vinyl compound .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of kinases or other regulatory proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile include:
2-Chloro-5-iodopyridine: This compound shares the chloro and iodo substitutions but lacks the propan-2-ylideneaminooxy group, making it less versatile in certain reactions.
2-Chloro-4-iodo-5-methylpyridine: This compound has a similar structure but with a methyl group instead of the propan-2-ylideneaminooxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications compared to its analogs .
Eigenschaften
Molekularformel |
C9H7ClIN3O |
|---|---|
Molekulargewicht |
335.53 g/mol |
IUPAC-Name |
2-chloro-5-iodo-4-(propan-2-ylideneamino)oxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7ClIN3O/c1-5(2)14-15-8-6(3-12)9(10)13-4-7(8)11/h4H,1-2H3 |
InChI-Schlüssel |
RWFGTYTZDWKZBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOC1=C(C(=NC=C1I)Cl)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15334471.png)
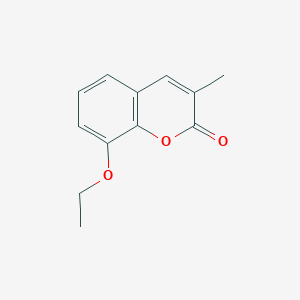
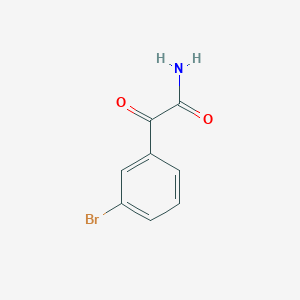
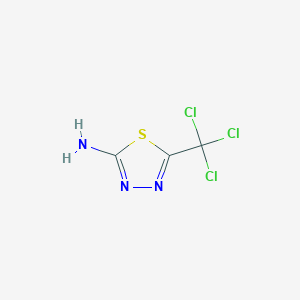
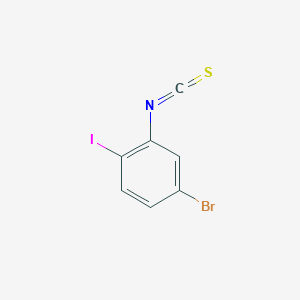
![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)
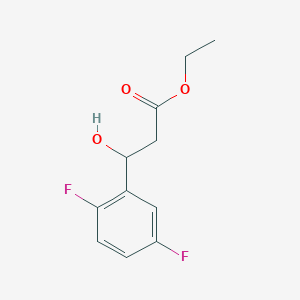
![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)
![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)
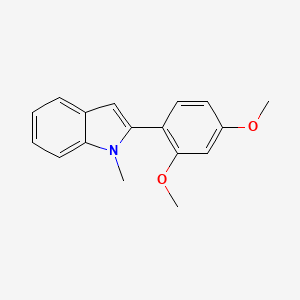
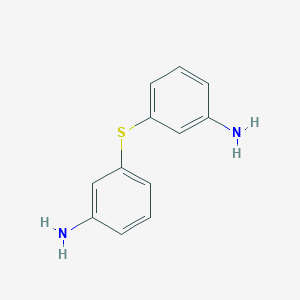
![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)
